molecular formula C37H41N3O7 B12492734 (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} (non-preferred name)

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} (non-preferred name)

Cat. No.: B12492734
M. Wt: 639.7 g/mol
InChI Key: OIVKDCUBHCQBSJ-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} is a complex organic compound characterized by its unique structure, which includes an oxazole ring and multiple ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by esterification and amidation reactions to introduce the ester and amide groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} involves its interaction with specific molecular targets. The oxazole ring and ester/amide groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar ester functional group.

    Methyl benzoate: Another ester-containing compound with different aromatic substitution patterns.

Uniqueness

What sets (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-methyl-2-[(phenylcarbonyl)amino]pentanoate} apart is its combination of an oxazole ring with ester and amide groups, providing a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C37H41N3O7

Molecular Weight

639.7 g/mol

IUPAC Name

[5-[(2-benzamido-4-methylpentanoyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C37H41N3O7/c1-24(2)20-29(38-33(41)26-14-8-5-9-15-26)36(43)45-22-31-32(47-35(40-31)28-18-12-7-13-19-28)23-46-37(44)30(21-25(3)4)39-34(42)27-16-10-6-11-17-27/h5-19,24-25,29-30H,20-23H2,1-4H3,(H,38,41)(H,39,42)

InChI Key

OIVKDCUBHCQBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC1=C(OC(=N1)C2=CC=CC=C2)COC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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